![molecular formula C20H28N2O3S B10771179 [3H]-(2R)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxy-S-(naphthalen-1-yl)propane-1-sulfonamido](/img/structure/B10771179.png)
[3H]-(2R)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxy-S-(naphthalen-1-yl)propane-1-sulfonamido
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3H]SB-733993 is a radiolabeled compound used primarily in scientific research to study glycine transporters, specifically GlyT-1. Glycine transporters play a crucial role in regulating glycine levels in the brain, which is essential for proper neurotransmission and functioning of the N-methyl-D-aspartate (NMDA) receptors .
Preparation Methods
The synthesis of [3H]SB-733993 involves several steps, including the incorporation of tritium ([3H]) into the compound. The synthetic route typically starts with the preparation of the non-radioactive precursor, followed by tritiation using a suitable tritium source under specific reaction conditions. Industrial production methods for radiolabeled compounds like [3H]SB-733993 require stringent controls to ensure the purity and specific activity of the final product .
Chemical Reactions Analysis
[3H]SB-733993 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[3H]SB-733993 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Neurotransmitter Studies: It is used to study the binding and transport of glycine in the brain, which is crucial for understanding neurotransmission and the functioning of NMDA receptors.
Drug Development: It helps in the development of new drugs targeting glycine transporters, which could be potential treatments for neurological disorders like schizophrenia.
Biological Research: It is used in various biological assays to study the distribution and function of glycine transporters in different tissues.
Mechanism of Action
The mechanism of action of [3H]SB-733993 involves its binding to glycine transporters, specifically GlyT-1. By binding to these transporters, it helps in studying the regulation of glycine levels in the brain. Glycine acts as a co-agonist at NMDA receptors, and its proper regulation is essential for normal brain function. The molecular targets and pathways involved include the glycine transporters and the NMDA receptor-mediated neurotransmission pathway .
Comparison with Similar Compounds
[3H]SB-733993 is similar to other radiolabeled glycine transporter inhibitors like [3H]GSK931145. Both compounds show similar binding affinities for GlyT-1 and are used in similar research applications. [3H]SB-733993 is unique in its specific binding properties and its use in studying the pharmacological profiles of GlyT-1 inhibitors .
Similar Compounds
- [3H]GSK931145
- [3H]CHIBA-3007
- SSR504734
- NFPS/ALX5407
- LY2365109
- Org24598
Properties
Molecular Formula |
C20H28N2O3S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[(2S)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxypropyl]-4-tritionaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H28N2O3S/c1-15-7-5-8-16(2)22(15)14-18(23)13-21-26(24,25)20-12-6-10-17-9-3-4-11-19(17)20/h3-4,6,9-12,15-16,18,21,23H,5,7-8,13-14H2,1-2H3/t15-,16+,18-/m1/s1/i10T |
InChI Key |
GJXFPIGLCXZHTN-LDHSEPLKSA-N |
Isomeric SMILES |
[3H]C1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC[C@H](CN3[C@@H](CCC[C@@H]3C)C)O |
Canonical SMILES |
CC1CCCC(N1CC(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide](/img/structure/B10771099.png)
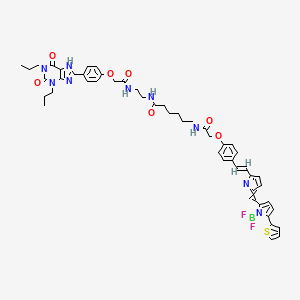
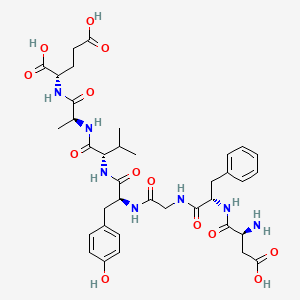
![N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771115.png)
![3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B10771124.png)
![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B10771125.png)
![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(3-phenylpropoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B10771130.png)
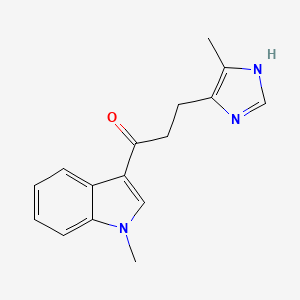

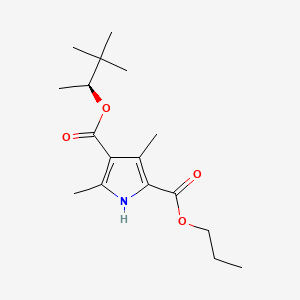
![[125I]Abopx](/img/structure/B10771158.png)
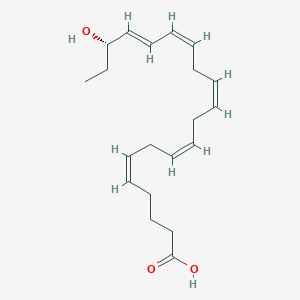
![4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B10771174.png)
